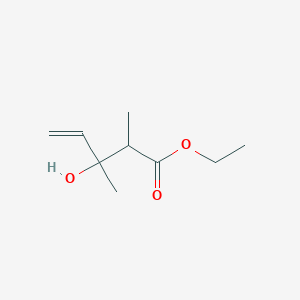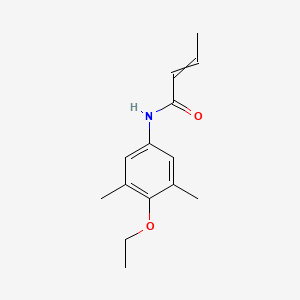![molecular formula C17H24N4 B14347440 1-[1-(3-Azidophenyl)cyclohexyl]piperidine CAS No. 90846-43-8](/img/structure/B14347440.png)
1-[1-(3-Azidophenyl)cyclohexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Azidophenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a cyclohexyl ring and a piperidine ring. This unique structure imparts specific chemical and biological properties to the compound .
Vorbereitungsmethoden
The synthesis of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylpiperidine core: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by an azide ion.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-[1-(3-Azidophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Azidophenyl)cyclohexyl]piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function . By binding to this receptor, the compound can modulate neurotransmitter release and neuronal excitability, leading to its observed effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-Azidophenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar cyclohexylpiperidine core, but differ in the substituents attached to the phenyl ring.
Tenocyclidine (TCP): This compound also shares a similar structure but has a thiophene ring instead of a phenyl ring.
The uniqueness of this compound lies in the presence of the azido group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
90846-43-8 |
|---|---|
Molekularformel |
C17H24N4 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[1-(3-azidophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24N4/c18-20-19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)21-12-5-2-6-13-21/h7-9,14H,1-6,10-13H2 |
InChI-Schlüssel |
VBWWFKBTMFAAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N=[N+]=[N-])N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
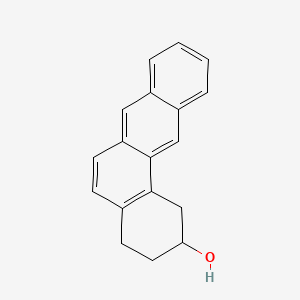
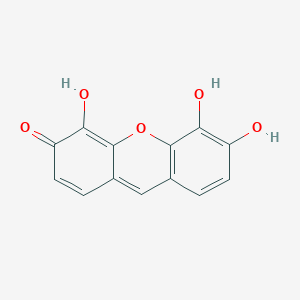
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
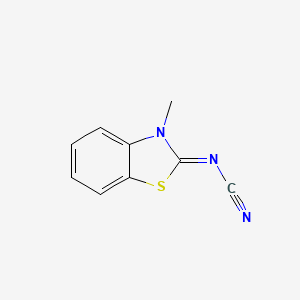
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
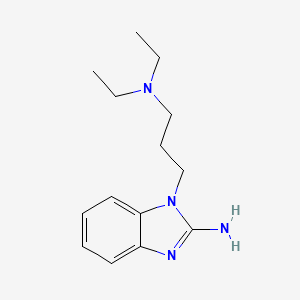
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

